molecular formula C15H12Cl3NO2S B2457300 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034416-86-7

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No.: B2457300
CAS No.: 2034416-86-7
M. Wt: 376.68
InChI Key: XKUBBWNYFATTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound with multiple chloro and heterocyclic groups. Its structure suggests significant chemical activity and potential for various applications in chemistry and pharmaceuticals.

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2S/c16-10-1-2-12(11(17)6-10)21-8-15(20)19-4-3-13-9(7-19)5-14(18)22-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUBBWNYFATTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: Synthesis starts with the cyclization of chlorothiophene with a chloropyridine derivative under acidic conditions. The intermediate product is then reacted with 2,4-dichlorophenol in a nucleophilic substitution reaction.

  • Route 2: Another method involves the Friedel-Crafts acylation of 2,4-dichlorophenol with a chlorinated thienopyridine under catalyzed conditions to yield the target compound.

Industrial Production Methods

  • Industrially, the process can be scaled up using continuous flow reactors to ensure precise control over reaction temperatures and the addition of reagents, increasing yield and purity.

  • Employing catalysts such as Lewis acids or transition metals to enhance reaction rates and product formation is common.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Oxidative reactions can introduce hydroxyl groups or form sulfoxides and sulfones under controlled conditions using oxidants like m-CPBA or KMnO4.

  • Reduction: The compound can undergo reduction using agents like LiAlH4 or catalytic hydrogenation to potentially form the corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic substitution reactions may replace chlorine atoms with other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

  • Oxidation: m-CPBA, KMnO4

  • Reduction: LiAlH4, Pd/C with H2

  • Substitution: Grignard reagents, Organolithium compounds

Major Products Formed

  • Oxidation: Hydroxylated derivatives, sulfoxides, sulfones

  • Reduction: Alcohols, amines

  • Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

Pharmacological Applications

  • Antiplatelet Activity :
    • This compound exhibits significant antiplatelet effects by inhibiting platelet aggregation. It acts on adenosine diphosphate (ADP) receptors on platelets, which is critical in preventing thrombotic events associated with cardiovascular diseases. Thienopyridine derivatives are widely used in clinical settings for patients at risk of atherothrombotic events due to their efficacy in reducing platelet activation and aggregation .
  • Cardiovascular Research :
    • The compound has been studied for its potential applications in cardiovascular therapies. Its ability to modulate signaling pathways related to platelet activation makes it a candidate for further development in treating conditions such as myocardial infarction and stroke .
  • Cancer Research :
    • Preliminary studies suggest that thienopyridine derivatives may have anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Synthesis and Derivatives

The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multi-step organic reactions that include the formation of the thienopyridine core followed by functionalization with dichlorophenoxy groups. The versatility of this compound allows for the creation of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Case Studies

  • Clinical Trials :
    • Several clinical trials have evaluated the effectiveness of thienopyridine derivatives in patients with cardiovascular diseases. For example, studies have shown that compounds similar to 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone significantly reduce the incidence of thrombotic events when administered alongside standard anticoagulant therapy .
  • Laboratory Studies :
    • In vitro studies have demonstrated that this compound can effectively inhibit platelet aggregation in response to ADP stimulation. These findings support its potential use as an antiplatelet agent in clinical settings .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, involving various pathways:

  • Binding to Enzymes: Acts as an inhibitor for specific enzymes, altering metabolic pathways.

  • Receptor Modulation: May interact with receptors on cell membranes, affecting signaling pathways.

  • Protein Interactions: Can form complexes with proteins, potentially altering their function and stability.

Comparison with Similar Compounds

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone stands out among similar compounds due to:

  • Uniqueness: The specific arrangement of chlorine atoms and the heterocyclic core provides unique reactivity and biological activity.

  • Enhanced Stability: The dichlorophenoxy group enhances the compound's chemical and thermal stability compared to its analogs.

Similar Compounds

  • 2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl derivatives

  • 2,4-dichlorophenoxyacetic acid derivatives

  • Other chlorinated thienopyridines

That’s a deep dive into the world of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone. This compound certainly has a rich profile worth exploring. Anything else you want to uncover?

Biological Activity

The compound 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic molecule notable for its potential therapeutic applications. It combines a thieno[3,2-c]pyridine core with a dichlorophenoxy moiety, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H13Cl2N O3S
  • Molecular Weight : 334.77 g/mol
  • IUPAC Name : 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone

The structure features a thieno[3,2-c]pyridine ring system known for various biological activities, including antitumor and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds similar to the target compound exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The thieno[3,2-c]pyridine structure can disrupt bacterial metabolic pathways and inhibit key enzymes involved in cellular respiration.
  • Case Study : A study demonstrated that derivatives of thieno[3,2-c]pyridine showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) below 10 µg/mL .

Antiparasitic Activity

The compound has shown promise in antiparasitic applications:

  • Inhibition of Trypanothione Reductase : Similar compounds have been identified as allosteric inhibitors of trypanothione reductase (TR), a crucial enzyme in trypanosomatids . The inhibition leads to increased levels of reactive oxygen species (ROS), which are detrimental to parasitic cells.
  • EC50 Values : Compounds with similar structures exhibited EC50 values below 25 µM against Leishmania and Trypanosoma species, indicating high biological activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:

  • MTT Assay Results : The cytotoxic effects were assessed using the MTT assay on various cell lines. Compounds were tested at concentrations ranging from 200 µg/mL to 3.125 µg/mL. Results indicated that certain derivatives had low cytotoxicity while retaining significant antiparasitic activity .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways of pathogens.
  • Oxidative Stress Induction : By increasing ROS levels within the cells of pathogens, the compound promotes oxidative damage leading to cell death.
  • Allosteric Modulation : The structural characteristics allow it to act as an allosteric modulator affecting enzyme activity indirectly.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialMIC < 10 µg/mL for bacterial strains
AntiparasiticEC50 < 25 µM against Leishmania and Trypanosoma
CytotoxicityLow cytotoxicity in MTT assays

Q & A

Q. What are the recommended synthetic pathways for 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a thienopyridine intermediate with a 2,4-dichlorophenoxyacetyl moiety. Key steps include:
  • Cyclization : Use of chloro-substituted precursors under reflux with catalysts like Pd(PPh₃)₄ to form the thieno[3,2-c]pyridine core .
  • Etherification : Reaction of the phenoxy group with 2,4-dichlorophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dichlorophenoxy substituent .
  • Yield Optimization : Control of temperature (70–90°C) and stoichiometric ratios (1:1.2 for acetyl chloride derivatives) minimizes side products like unreacted phenols or over-chlorinated byproducts .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C-Cl vibrations at 550–750 cm⁻¹ using NIST-standardized protocols .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H⁺]⁺) with isotopic patterns matching chlorine substituents .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous thienopyridine derivatives in Acta Crystallographica .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Hydrolysis : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C for 48 hours. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
  • Kinetic Analysis : Use first-order kinetics to calculate half-life (t1/2t_{1/2}) and identify pH-sensitive functional groups (e.g., ester or ether linkages). Note that acidic conditions may protonate the pyridine nitrogen, accelerating hydrolysis .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer :
  • Solvent Screening : Perform systematic solubility tests in DMSO, ethanol, and water using gravimetric analysis (shake-flask method). Pre-saturate solvents to equilibrium (24 hours, 25°C) .
  • Thermodynamic Modeling : Apply Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. Discrepancies may arise from impurities or polymorphic forms, which can be detected via differential scanning calorimetry (DSC) .

Q. What strategies mitigate interference from byproducts during bioactivity assays?

  • Methodological Answer :
  • Chromatographic Purification : Use preparative HPLC with a gradient elution (acetonitrile/0.1% TFA) to isolate the target compound from structurally similar byproducts (e.g., dihydrothienopyridine isomers) .
  • Mass-Directed Fractionation : Couple LC-MS to collect fractions with exact masses matching the parent ion (error < 2 ppm) .

Data Analysis and Contradiction Management

Q. How should researchers address variability in reported melting points (e.g., 145–152°C)?

  • Methodological Answer :
  • Standardized Measurement : Use a calibrated melting point apparatus with a heating rate of 1°C/min. Ensure sample purity (>98% by HPLC) to avoid depression due to impurities .
  • Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline forms. Solvent recrystallization (e.g., from ethyl acetate/hexane) may yield distinct polymorphs with different thermal profiles .

Q. What protocols validate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based assays (e.g., HDAC inhibition) with controls for non-specific binding. IC₅₀ values should be triplicated to ensure reproducibility .
  • Molecular Docking : Compare binding poses (AutoDock Vina) with co-crystallized ligands to identify key interactions (e.g., hydrogen bonding with the dichlorophenoxy group) .

Safety and Handling

Q. What are the best practices for safe handling and waste disposal?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats in a fume hood to prevent dermal/oral exposure .
  • Waste Neutralization : Absorb spills with inert materials (e.g., sand) and dispose via licensed hazardous waste facilities. Avoid aqueous discharge due to potential ecotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.